Tetrabamate

説明

Atrium is a compound used in various scientific and medical applications. It is known for its unique properties and effectiveness in specific treatments. Atrium is often utilized in drug delivery systems and has shown promising results in various research studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atrium involves several steps, including the preparation of intermediate compounds and the final assembly of the Atrium molecule. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Atrium involves large-scale synthesis using advanced equipment and technology. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand. Quality control measures are in place to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions: Atrium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving Atrium include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving Atrium depend on the specific reagents and conditions used. These products are often intermediates that can be further modified or used directly in various applications.

科学的研究の応用

Atrium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, Atrium is used as a reagent in various reactions and as a building block for more complex molecules. In biology, it is used in drug delivery systems and as a tool for studying cellular processes. In medicine, Atrium is used in the treatment of specific conditions and as a component of various therapeutic formulations. In industry, Atrium is used in the production of various products, including pharmaceuticals and specialty chemicals.

作用機序

The mechanism of action of Atrium involves its interaction with specific molecular targets and pathways. Atrium binds to certain receptors or enzymes, altering their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the target molecules.

生物活性

Tetrabamate, also known as Atrium, is a compound primarily used in the treatment of tremors and symptoms associated with ethanol withdrawal. Despite its therapeutic applications, this compound has been linked to significant adverse effects, particularly concerning liver health. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential hepatotoxicity, and clinical implications based on diverse research findings.

Pharmacological Profile

Mechanism of Action:

this compound is classified as an anxiolytic and muscle relaxant. Its exact mechanism of action is not fully understood; however, it is believed to modulate neurotransmitter systems involved in anxiety and muscle control. Studies have indicated that this compound may enhance GABAergic activity, similar to other benzodiazepines, thereby contributing to its sedative effects .

Clinical Applications:

this compound is commonly prescribed for:

- Management of alcohol withdrawal symptoms

- Treatment of anxiety disorders

- Control of tremors in various neurological conditions

Hepatotoxicity and Clinical Case Studies

Numerous studies have reported cases of liver injury associated with this compound use. A pivotal study analyzed 11 cases of acute liver injury attributed to this compound between 1987 and 1998. The findings are summarized in the table below:

| Patient Demographics | Symptoms | Liver Injury Type | Outcome |

|---|---|---|---|

| 3 males, 8 females | Asthenia (9), Jaundice (3), Rash (3) | Cytolytic (10), Cholestatic (1) | Recovery (7), Death (4) |

| Age Range | 31-82 years (mean 57) | ||

| Treatment Duration | 33-206 days |

Case Analysis

- Symptoms: The predominant symptoms included asthenia and jaundice, with some patients exhibiting rashes.

- Liver Biopsy Findings: Histopathological evaluations revealed a spectrum of liver damage, including massive hepatocellular necrosis and granulomatous hepatitis.

- Outcomes: Following the discontinuation of this compound, seven patients showed complete recovery within three months. However, two patients died from unrelated causes while two others succumbed to irreversible hepatic failure .

Comparative Efficacy in Alcohol Withdrawal

A controlled study compared the efficacy of this compound against other anxiolytics such as diazepam and tiapride in managing alcohol withdrawal symptoms. The results indicated that while this compound was effective in reducing anxiety levels, it did not significantly outperform other medications in terms of overall safety and efficacy .

特性

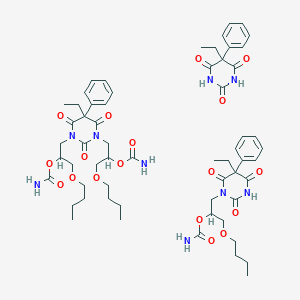

IUPAC Name |

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate;[1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O9.C20H27N3O6.C12H12N2O3/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2;1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36);6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27);3-7H,2H2,1H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAMLWDZZVMLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N.CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H81N9O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-47-5 | |

| Record name | Difebarbamate mixture with febarbamate and phenobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。